BENGHE Foundational & Exploratory

Check Availability & Pricing

Repotrectinib: A Comprehensive Technical
Guide on its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Repotrectinib

Cat. No.: B610555

For Researchers, Scientists, and Drug Development Professionals

Abstract

Repotrectinib, marketed under the brand name Augtyro, is a next-generation tyrosine kinase
inhibitor (TKI) that has demonstrated significant efficacy in the treatment of ROS1-positive non-
small cell lung cancer (NSCLC) and NTRK fusion-positive solid tumors.[1][2][3] Its unique
macrocyclic structure was rationally designed to overcome resistance to earlier-generation
TKIls, particularly mutations in the solvent-front region of the kinase domain.[4][5] This
document provides an in-depth technical overview of the chemical structure, physicochemical
properties, mechanism of action, and pharmacological profile of repotrectinib, intended for a
scientific audience.

Chemical Identity and Structure

Repotrectinib (also known as TPX-0005) is a potent, orally available, small molecule inhibitor.
[6][7][8] Its compact, three-dimensional macrocyclic structure is a key feature, designed to bind
effectively to the ATP-binding pocket of target kinases while avoiding steric hindrance from
common resistance mutations.[4][9]
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Identifier Value Reference
(3R,11S)-6-fluoro-3,11-
dimethyl-10-oxa-
2,13,17,18,21-
IUPAC Name pentazatetracyclo[13.5.2.04,9. [1114]
018,22]docosa-
1(21),4(9),5,7,15(22),16,19-
heptaen-14-one
CAS Number 1802220-02-5 [1][71[10]
Molecular Formula C18H18FN502 [L[77111][12]
Molecular Weight 355.37 g/mol [61[71[10][12]
C[C@H]1CNC(=0)C2=C3N=C
Canonical SMILES (C=CN3N=C2)N--INVALID- [10][12]
LINK--C
FIKPXCOQUIZNHB-
InChl Key [3][11]
WDEREUQCSA-N
Physicochemical Properties
Property Value Reference
Appearance White to off-white solid/powder  [10][13]
- DMF: 1 mg/ml; DMSO: 0.2
Solubility [14]
mg/mL
Powder: -20°C for 3 years; In
Storage [10]

solvent: -80°C for 2 years

Mechanism of Action and Pharmacology

Repotrectinib is a potent inhibitor of several proto-oncogene tyrosine-protein kinases, primarily

ROS1, the tropomyosin receptor kinases (TRKA, TRKB, and TRKC), and anaplastic lymphoma

kinase (ALK).[1][3][15]
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Signaling Pathway Inhibition

Fusion proteins involving ROS1, NTRK, or ALK can drive tumorigenesis by hyperactivating
downstream signaling pathways, leading to uncontrolled cell proliferation and survival.[4][16]
[17] Repotrectinib functions by competitively binding to the ATP-binding site of these kinases,
which inhibits their phosphorylation activity.[2] This blockade disrupts key oncogenic signaling
cascades, including the PISK/AKT/mTOR and RAS/RAF/MEK/ERK pathways, ultimately
inducing cell cycle arrest and apoptosis in cancer cells.[2][15]
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Repotrectinib inhibits ROS1/TRK/ALK, blocking downstream pro-survival pathways.
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Pharmacodynamics: Inhibitory Activity

Repotrectinib exhibits potent, low-nanomolar inhibitory activity against its target kinases,
including clinically relevant solvent-front and gatekeeper mutations that confer resistance to
other TKIs.[5][6][18]

Target Kinase IC50 (nM) Reference
ROS1 (Wild-Type) 0.07 [10][14][19][20]
TRKA (Wild-Type) 0.83 [10][14][20]
TRKB (Wild-Type) 0.05 [10][14][20]
TRKC (Wild-Type) 0.1 [10][14][20]
ALK (Wild-Type) 1.01 [6][10][19][20]
ALK (G1202R Mutant) 1.26 [6][10][19][20]
ALK (L1196M Mutant) 1.08 [6][10][19][20]
SRC 5.3 [6][14][19][20]
FAK 6.96 [10][14][19]
JAK2 1.04 [10][14][19]
Pharmacokinetics

The pharmacokinetic profile of repotrectinib has been characterized in clinical studies. It is
primarily metabolized by CYP3A4.[4][21]
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Parameter Value Reference
Bioavailability (Absolute) 45.7% [11[41122]
Time to Peak Concentration

~2-3 hours [11[41122]
(Tmax)
Plasma Protein Binding 95.4% (in vitro) [4][21]
Apparent Volume of

432 L [1][4]

Distribution (Vz/F)

_ Primarily by CYP3A4, followed
Metabolism o [4][15][21]
by glucuronidation

Terminal Half-Life (Single
~50.6 - 60.7 hours [4][21]
Dose)

Terminal Half-Life (Steady-

~35.4 - 40.3 hours [4][21]
State)

88.8% in feces (50.6%
Elimination unchanged), 4.84% in urine [1][4][21]
(0.56% unchanged)

Experimental Protocols

The characterization of repotrectinib's activity involves standard preclinical assays. Below are
representative methodologies.

In Vitro Kinase Inhibition Assay (IC50 Determination)

The inhibitory activity of repotrectinib against target kinases is determined using biochemical
assays.

Methodology:

» Reagents: Recombinant kinase enzymes (e.g., ROS1, ALK, TRKA), appropriate peptide
substrate, ATP, and repotrectinib at various concentrations.
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e Procedure: The kinase, substrate, and serially diluted repotrectinib are incubated in a
reaction buffer.

e Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

o Detection: After a set incubation period, the amount of phosphorylated substrate is
quantified. This is often accomplished using methods like ADP-Glo™ Kinase Assay, which
measures ADP formation as an indicator of kinase activity.

» Data Analysis: The percentage of kinase inhibition relative to a control (DMSO vehicle) is
plotted against the logarithm of repotrectinib concentration. The IC50 value is calculated by
fitting the data to a four-parameter logistic curve using software like GraphPad Prism.[23]

Cell-Based Phosphorylation Assay (Western Blot)

This assay confirms the on-target effect of repotrectinib by measuring the phosphorylation
status of the kinase and its downstream effectors in cancer cell lines.

Methodology:

o Cell Culture: Cancer cell lines expressing the target kinase fusion (e.g., CD74-R0OS1) are
cultured to ~80% confluency.

o Treatment: Cells are treated with varying concentrations of repotrectinib or a vehicle control
(DMSO) for a specified duration (e.g., 4 hours).

» Lysis: Cells are harvested and lysed using a radioimmunoprecipitation assay (RIPA) buffer
containing protease and phosphatase inhibitors to preserve protein phosphorylation.

o Protein Quantification: The total protein concentration in each lysate is determined using a
BCA or Bradford assay to ensure equal loading.

o SDS-PAGE and Western Blot: Equal amounts of protein lysate are separated by size via
SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose membrane.

e Immunoblotting: The membrane is blocked and then incubated with primary antibodies
specific for the phosphorylated form of the target kinase (e.g., p-ROS1) and downstream
proteins (e.g., p-ERK, p-AKT), as well as total protein antibodies as loading controls.
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o Detection: The membrane is incubated with horseradish peroxidase (HRP)-conjugated
secondary antibodies, and bands are visualized using an enhanced chemiluminescence

(ECL) substrate and an imaging system.[23]

e Analysis: Band intensities are quantified to determine the reduction in phosphorylation at

different drug concentrations.
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Workflow for a cell-based Western Blot to measure target phosphorylation.
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Conclusion

Repotrectinib is a highly potent, next-generation TKI with a rationally designed macrocyclic
structure that confers significant activity against ROS1, TRK, and ALK kinases, including
mutations that drive acquired resistance to other inhibitors. Its favorable pharmacological profile
and demonstrated clinical efficacy have established it as a critical therapeutic option for
patients with ROS1-positive NSCLC and other solid tumors with relevant genetic alterations.
The data presented in this guide underscore the robust preclinical and clinical foundation
supporting its use in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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